molecular formula C6H11NO B8733720 (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

Cat. No.: B8733720
M. Wt: 113.16 g/mol
InChI Key: RYUPTWCEWSUXQZ-NTSWFWBYSA-N
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Description

Significance of Rigid Bicyclic Architectures in Ligand Design

The rigidity of bicyclic architectures is a key feature that medicinal chemists leverage in ligand design. Unlike flexible, linear molecules that can adopt numerous conformations, the conformational possibilities of a rigid bicyclic scaffold are significantly constrained. This pre-organization of the molecule can lead to several advantages:

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, rigid scaffolds can lead to higher binding affinities. The molecule does not need to "freeze" into a specific conformation to fit into a binding pocket, as it already exists in a limited set of favorable shapes.

Improved Selectivity: The well-defined three-dimensional arrangement of functional groups on a rigid scaffold allows for precise interactions with a specific receptor or enzyme active site. This can lead to improved selectivity for the intended target over other structurally related proteins, thereby reducing off-target effects.

Metabolic Stability: The compact and often sterically hindered nature of bicyclic systems can make them less susceptible to metabolic degradation by enzymes in the body, potentially leading to improved pharmacokinetic properties.

Overview of the 1-Azabicyclo[2.2.1]heptane Core Structure in Medicinal Chemistry

The 1-azabicyclo[2.2.1]heptane core is a prominent example of a bridged azabicyclic scaffold that has garnered significant attention in medicinal chemistry. This structure is a key component in a variety of biologically active compounds. For instance, derivatives of this core have been investigated as potent analgesics and as ligands for cholinergic receptors. google.com The nitrogen atom in the bridgehead position can act as a basic center and a hydrogen bond acceptor, which are crucial for interactions with biological targets.

The versatility of the 1-azabicyclo[2.2.1]heptane system also makes it a valuable synthetic intermediate for the preparation of more complex molecules with therapeutic potential. lookchem.com Its rigid framework serves as a reliable platform for the spatial orientation of various substituents.

Stereochemical Importance of (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol within the Azabicyclo[2.2.1]heptane System

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the biological activity of chiral compounds. In the case of the 1-azabicyclo[2.2.1]heptane system, the presence of multiple stereocenters gives rise to various stereoisomers, each of which can exhibit distinct biological properties. The specific compound, this compound, is defined by the absolute configuration at the C3 and C4 positions.

The importance of this specific stereochemistry is highlighted by studies on related derivatives. For example, in a series of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane stereoisomers, the (3R,4R) and (3S,4S) isomers displayed different potencies as muscarinic receptor agonists. nih.gov The (3R,4R) isomer was found to be the most potent, while the (3S,4S) isomer was weaker, demonstrating that a change in stereochemistry at these positions directly impacts biological activity. nih.gov

This underscores the general principle that the precise spatial arrangement of functional groups, such as the hydroxyl group in this compound, is critical for molecular recognition by biological targets. Consequently, the demand for enantiomerically pure forms of such compounds is high, driving the development of sophisticated stereoselective and asymmetric synthetic methods. The (3S,4S) isomer, in particular, can serve as a valuable chiral building block for the synthesis of more complex and stereochemically defined molecules.

Interactive Data Table: Properties of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives

CompoundStereochemistryBiological TargetPotency
3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane(3R,4R)Muscarinic ReceptorHigh
3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane(3S,4S)Muscarinic ReceptorModerate
3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane(3S,4R)Muscarinic ReceptorLow
3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane(3R,4S)Muscarinic ReceptorLow

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6+/m0/s1

InChI Key

RYUPTWCEWSUXQZ-NTSWFWBYSA-N

Isomeric SMILES

C1CN2C[C@H]1[C@@H](C2)O

Canonical SMILES

C1CN2CC1C(C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3s,4s 1 Azabicyclo 2.2.1 Heptan 3 Ol and Its Stereoisomers

Strategies for Asymmetric Synthesis of the 1-Azabicyclo[2.2.1]heptane System

The construction of the chiral 1-azabicyclo[2.2.1]heptane scaffold is a critical step that dictates the stereochemistry of the final product. Various asymmetric strategies have been developed to ensure high enantiomeric purity.

Enantioselective Approaches to 1-Azabicyclo[2.2.1]heptan-3-one Precursors

A key strategy for obtaining enantiomerically pure (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol is through the synthesis of its precursor, 1-azabicyclo[2.2.1]heptan-3-one, in a stereocontrolled manner. Asymmetric catalysis, employing chiral ligands, has proven to be a powerful tool in this endeavor. For instance, the use of Jacobsen's salen complexes as chiral ligands can induce enantioselectivity in the functionalization of ketone precursors, leading to the desired stereoisomer. youtube.com Catalytic asymmetric azidation followed by controlled cyclization is another effective technique to produce derivatives of the azabicyclic ketone. youtube.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often favoring the intramolecular cyclization by stabilizing the transition states. youtube.com

Stereocontrolled Cyclization Reactions for Azabicyclo[2.2.1]heptane Scaffold Formation

The formation of the bicyclic azabicyclo[2.2.1]heptane core can be achieved through various stereocontrolled cyclization reactions. Intramolecular cyclization reactions offer a facile route to this structure. researchgate.net For example, a base-catalyzed heterocyclization of N-Boc protected 3,4-dibromocyclohexan-1-amine has been utilized to construct the azabicyclo[2.2.1]heptane framework. researchgate.net

An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been described starting from readily available trans-4-hydroxy-L-proline. rsc.org This multi-step synthesis involves the conversion of the starting material into a key pyrrolidine (B122466) intermediate. Subsequent reaction of this intermediate with an enolate anion, followed by reduction and conversion to a sulfonate ester, leads to cyclization upon deprotection of the pyrrolidine nitrogen, yielding the desired (4R)-1-azabicyclo[2.2.1]heptane derivatives. rsc.org

Stereoselective Reduction Pathways to this compound

The stereoselective reduction of the prochiral ketone, 1-azabicyclo[2.2.1]heptan-3-one, is a pivotal step in obtaining the desired this compound. This transformation requires reagents and conditions that can differentiate between the two faces of the carbonyl group, leading to the preferential formation of one diastereomer.

One of the most reliable methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to activate a borane reducing agent. The catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group with high enantioselectivity. youtube.com This approach is widely applicable and known for producing chiral secondary alcohols in high enantiomeric excess.

Another approach involves the use of chiral borane reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane). This reagent, derived from the natural product α-pinene, can achieve asymmetric reduction of ketones, with the stereochemical outcome dependent on the enantiomer of α-pinene used.

Reduction MethodChiral Reagent/CatalystKey Features
CBS ReductionChiral Oxazaborolidine Catalyst (e.g., derived from proline) and BoraneHigh enantioselectivity for a wide range of prochiral ketones. youtube.com
Chiral Borane ReductionB-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)Stoichiometric chiral reducing agent derived from α-pinene.

Chemoenzymatic and Biocatalytic Approaches in Chiral Azabicyclic Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful and environmentally friendly alternatives for the synthesis of chiral compounds. These approaches utilize the high stereoselectivity of enzymes to achieve kinetic resolution of racemic mixtures or to perform asymmetric transformations.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and their esters. For instance, immobilized lipase B from Candida antarctica (Novozym 435) has been successfully employed in the kinetic resolution of various chiral compounds. A patent describes the use of several lipases, including Novozym 435 and lipase from pig pancreas, for the hydrolysis of different alkyl esters of N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate. nih.gov This enzymatic hydrolysis proceeds chemoselectively, yielding the corresponding carboxylic acid without removing the Boc protecting group. nih.gov

Another example involves the stereoselective enzymatic hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one using a lipase enzyme (Lipolase) to produce the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid in high enantiomeric excess. uwindsor.ca

EnzymeSubstrateTransformationOutcome
Novozym 435, Pig Pancreas LipaseN-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate alkyl estersHydrolysis(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid nih.gov
LipolaseRacemic 2-azabicyclo[2.2.1]hept-5-en-3-oneHydrolysis(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (>99% ee) uwindsor.ca

Diastereomeric Resolution Techniques for Enantiomeric Enrichment of 1-Azabicyclo[2.2.1]heptane Derivatives

Classical resolution through the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture of a base, such as a 1-azabicyclo[2.2.1]heptane derivative, with a chiral acid to form a pair of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A critical step in the synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-one is the resolution of its racemic mixture. youtube.com Diastereomeric salt formation with chiral acids, such as derivatives of tartaric acid, is a classical and effective method to achieve this separation. youtube.com The differential solubility of the diastereomeric salts formed between the racemic base and the chiral resolving agent allows for the isolation of one diastereomer in high purity. The resolution of racemic exo-1-azabicyclo[2.2.1]heptan-3-ol has also been described via its tartrate salt. organic-chemistry.org

Chiral Resolving AgentRacemic SubstratePrinciple of Separation
Tartaric acid derivatives1-Azabicyclo[2.2.1]heptan-3-oneDifferential solubility of diastereomeric salts youtube.com
Tartaric acidexo-1-Azabicyclo[2.2.1]heptan-3-olFormation and separation of diastereomeric tartrate salts organic-chemistry.org

Chemical Transformations and Derivatization of the 3s,4s 1 Azabicyclo 2.2.1 Heptan 3 Ol Scaffold

Functionalization of the Hydroxyl Moiety of 1-Azabicyclo[2.2.1]heptan-3-ol

The hydroxyl group at the C3 position of the 1-azabicyclo[2.2.1]heptane core is a primary site for chemical modification, enabling the introduction of a wide array of functionalities through various reactions.

Esterification and Etherification Reactions

Esterification and etherification of the hydroxyl group are common strategies to introduce lipophilic groups and modulate the pharmacokinetic properties of the resulting compounds.

Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been synthesized, and methods for its preparation in enantiomerically pure form have been developed. psu.edu The absolute configuration of related bicyclic esters has been confirmed through X-ray crystallography of intermediates. psu.edu

Etherification: Ether analogues can be synthesized through various methods, including Williamson ether synthesis. In the broader context of azabicyclo[2.2.1]heptane systems, Mitsunobu chemistry has been utilized to synthesize a range of pyridyl ether compounds. le.ac.uk An oxidation-reduction strategy has also been employed to facilitate epimerization at C-7, allowing for the introduction of heterocycles to form ether-linked nicotinic receptor ligands. le.ac.uk

Formation of Carbamate (B1207046) and Thiocarbamate Analogues

Carbamates and their sulfur-containing analogues, thiocarbamates, are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their relative metabolic stability.

Carbamates: The synthesis of carbamates from alcohols can be achieved through several methods. One common approach involves the reaction of the alcohol with an isocyanate. Another method is the Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped by the alcohol. nih.gov A one-pot reaction using carbonylimidazole in water with a nucleophile provides an efficient route to carbamates. organic-chemistry.org Additionally, indium triflate can catalyze the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org A series of carbamate derivatives have been synthesized from corresponding carboxylic acids via the Curtius reaction with diphenyl phosphoryl azide, followed by the addition of benzyl (B1604629) alcohol. nih.gov

Thiocarbamates: The synthesis of thiocarbamates can also be achieved through various multicomponent reactions. For example, new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates have been synthesized via a multicomponent approach. nih.gov

Derivative Synthetic Method Key Reagents Reference
CarbamatesReaction with isocyanateIsocyanate nih.gov
CarbamatesCurtius rearrangementDiphenyl phosphoryl azide, Benzyl alcohol nih.gov
CarbamatesOne-pot reactionCarbonylimidazole organic-chemistry.org
CarbamatesCatalytic synthesisIndium triflate, Urea organic-chemistry.org
DithiocarbamatesMulticomponent synthesisNot specified nih.gov

Modifications at the Bridgehead Nitrogen Atom of the 1-Azabicyclo[2.2.1]heptane System

The 7-azabicyclo[2.2.1]heptane system, a related scaffold, exhibits interesting properties at its bridgehead nitrogen. When acylated, the resulting amides are not planar but distorted due to nitrogen pyramidalization. psu.edu When alkylated, the tertiary amines show unusually high barriers for nitrogen inversion, a phenomenon known as the bicyclic effect. psu.edu This nitrogen pyramidalization can affect the chemical stability of amides based on this scaffold. mdpi.com

In the context of the 1-azabicyclo[2.2.1]heptane system, the introduction of substituents at the bridgehead nitrogen can be used to modulate the electronic and steric properties of the molecule. For example, N-benzoyl-7-azabicyclo[2.2.1]heptanes have been synthesized starting from trans-4-aminocyclohexanol. mdpi.com The synthesis involved protection of the primary amine, conversion of the hydroxyl group to a toluenesulfonate (B8598656) to facilitate bicycle formation, and subsequent coupling with benzoyl chlorides. mdpi.com

Introduction of Diverse Functional Groups and Ring System Elaborations

Beyond direct functionalization of the hydroxyl and nitrogen atoms, the 1-azabicyclo[2.2.1]heptane scaffold can be further elaborated to introduce a wide range of functional groups and to construct more complex ring systems.

The rigid framework of the 1-azabicyclo[2.2.1]heptane system serves as a template for the introduction of various functionalities. For instance, the ketone precursor, 1-azabicyclo[2.2.1]heptan-3-one, can undergo oxidation reactions to form substituted quinuclidinones.

Spectroscopic Characterization and Computational Analysis of 3s,4s 1 Azabicyclo 2.2.1 Heptan 3 Ol Analogues

Elucidation of Stereochemistry and Regiochemistry via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azabicyclo[2.2.1]heptane systems. Both ¹H and ¹³C NMR provide exhaustive information regarding the molecular skeleton, allowing for the unambiguous determination of both stereochemistry and regiochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and steric effects, allowing for the differentiation of isomers. For example, in 1,3-diols, the relative stereochemistry can be determined by analyzing the ¹³C shifts after converting the diol to an acetonide. Syn-diols form a chair-like acetonide with distinct axial and equatorial methyl carbon signals, while anti-diols form a twist-boat conformation where the methyl carbons have similar chemical shifts. nmrwiki.org Because diastereoisomers are distinct compounds, their NMR signals can be readily distinguished and quantified without the need for reference compounds, which is a significant advantage over methods like chiral HPLC. magritek.com

Table 1: Representative NMR Data for Azabicyclo[2.2.1]heptane Derivatives

NucleusType of InformationTypical ObservationsReference
¹HStereochemistryCoupling constants (J-values) differentiate exo and endo protons. Long-range "W-coupling" is diagnostic. ucla.edu
¹HRegiochemistryChemical shifts are influenced by proximity to heteroatoms (N, O). ucla.edu
¹³CStereochemistryChemical shifts distinguish between carbons in different steric environments (e.g., in acetonide derivatives of diols). nmrwiki.org
¹³CStructural ConfirmationProvides a map of the carbon skeleton, confirming connectivity. researchgate.net

Note: Specific chemical shifts and coupling constants vary depending on the exact substitution pattern of the analogue.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Purity Assessment

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula and assessing the purity of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound.

Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the analyte molecules with minimal fragmentation. researchgate.net The resulting mass spectrum displays a prominent molecular ion peak (e.g., [M+H]⁺), whose exact mass is used to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum, which can be induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provide valuable structural information that can help to confirm the identity of the bicyclic core. cdnsciencepub.comrsc.org

Furthermore, mass spectrometry, often coupled with gas chromatography (GC/MS) or liquid chromatography (LC/MS), is a powerful tool for purity assessment. researchgate.netnih.gov These hyphenated techniques separate the components of a mixture before they enter the mass spectrometer, allowing for the detection and identification of impurities, even at very low levels. The high sensitivity of modern mass spectrometers ensures that even trace amounts of synthetic byproducts or residual starting materials can be identified, which is crucial for ensuring the quality of the compound for further studies. researchgate.net

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and MS provide powerful insights into connectivity and relative stereochemistry, X-ray crystallography stands as the gold standard for the definitive determination of the absolute configuration of chiral molecules like the analogues of this compound. nih.govpsu.edu This technique provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of every atom.

The determination of absolute configuration is possible for non-centrosymmetric crystal structures, which are required for chiral, enantiomerically pure compounds. ed.ac.uk The method relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. thieme-connect.de This effect causes small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that would otherwise be identical in intensity. By analyzing these differences, crystallographers can determine the absolute structure of the molecule. ed.ac.ukthieme-connect.de The Flack parameter is a key value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the correct absolute configuration. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. ed.ac.uk However, modern diffractometers and computational methods have made it routinely possible to determine the absolute configuration of such compounds. semanticscholar.org In many cases, the absolute stereochemistry of a synthetic intermediate is determined by X-ray analysis, which then anchors the stereochemistry for all subsequent products in a synthetic route. nih.govpsu.edu

Table 2: Example Crystal Data for an Azabicyclo[2.2.1]heptane Derivative

ParameterValueReference
CompoundBenzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate nih.gov
FormulaC₁₃H₁₃NO₄ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
a (Å)11.212 (2) nih.gov
b (Å)8.8943 (16) nih.gov
c (Å)12.258 (2) nih.gov
β (°)105.345 (2) nih.gov
V (ų)1178.8 (4) nih.gov

Note: This data is for a related bicyclic system and serves as an illustrative example of crystallographic parameters.

Computational Chemistry for Conformational Analysis and Molecular Interaction Prediction

Computational chemistry provides powerful predictive tools that complement experimental data, offering insights into the conformational preferences and molecular interactions of azabicyclo[2.2.1]heptane derivatives.

Molecular Modeling of Protein-Ligand Binding Modes

Molecular modeling and docking are essential computational techniques used to predict and analyze how ligands, such as analogues of this compound, bind to their biological targets, typically proteins or receptors. These methods are crucial in drug discovery for understanding the structural basis of molecular recognition.

Docking simulations place a ligand into the binding site of a receptor in various possible orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This allows researchers to identify the most likely binding mode. For example, molecular modeling of a 2-azanorbornane derivative in a homology model of the P2Y₁₄ receptor revealed stable and persistent key interactions, rationalizing its observed high affinity. nih.gov These studies can visualize critical interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the stability of the protein-ligand complex. The rigid and conformationally constrained nature of the azabicyclo[2.2.1]heptane scaffold is a significant advantage in these studies, as it reduces the conformational space that needs to be sampled, leading to more reliable predictions.

Structure-Based Design Principles for Azabicyclo[2.2.1]heptane Derivatives

The azabicyclo[2.2.1]heptane framework is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure provides a fixed three-dimensional arrangement of substituents, which allows for the precise positioning of pharmacophoric groups to optimize interactions with a biological target. This rigidity minimizes the entropic penalty upon binding, which can lead to higher binding affinity.

Structure-based design leverages the three-dimensional structural information of the target protein, often obtained from X-ray crystallography, to design novel ligands with improved potency and selectivity. By understanding the shape, size, and chemical nature of the binding pocket, chemists can strategically modify the azabicyclo[2.2.1]heptane core. For instance, substituents can be added to form specific hydrogen bonds with backbone amides or side-chain residues in the receptor, or to occupy hydrophobic pockets. The steric and electronic properties of the scaffold can be fine-tuned to achieve selectivity for different receptor subtypes. For example, introducing an azabicyclo[2.2.1]heptane polycycle has been explored as a promising scaffold for developing selective σ₂ receptor agonists. publish.csiro.au This rational, iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Pharmacological Profile and Receptor Interaction Mechanisms of 3s,4s 1 Azabicyclo 2.2.1 Heptan 3 Ol Derivatives

Muscarinic Acetylcholine (B1216132) Receptor Modulatory Activity of 1-Azabicyclo[2.2.1]heptanes

The 1-azabicyclo[2.2.1]heptane, or azanorbornane, skeleton is a rigid structural motif that has been extensively utilized in medicinal chemistry to develop ligands for muscarinic acetylcholine receptors (mAChRs). mdpi.comnih.gov These receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous functions within the central and peripheral nervous systems. mdpi.comwikipedia.orgnih.gov The rigidity of the azanorbornane core helps to confer selectivity and optimize interactions with receptor subtypes. mdpi.com

Derivatives of the 1-azabicyclo[2.2.1]heptane core have demonstrated a wide range of activities at the five known muscarinic receptor subtypes (M1-M5). For instance, the compound (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) has been characterized as a potent muscarinic agonist. nih.gov In functional calcium mobilization studies, WAY-132983 showed moderate selectivity for the M1 receptor, with an IC50 of 6.6 nM and an efficacy (Emax) that was 65% of the response to carbachol. nih.gov Its activity extended to other subtypes, fully activating M4 receptors (IC50 = 10.5 nM) and acting as a partial agonist at M3 (IC50 = 23 nM; Emax = 41%) and M5 (IC50 = 300 nM; Emax = 18%) receptors. nih.gov At the M2 receptor, its potency was reduced five-fold compared to its M4 activity, with an IC50 of 49.8 nM. nih.gov

Other derivatives, such as those incorporating oxadiazole and spirofuranone moieties, have also shown significant agonist properties. The development of azanorbornane-methyl and amino oxadiazoles, stemming from modifications of arecoline, resulted in compounds with higher potency. nih.govmdpi.com One spirofuranone derivative, compound 1a, exhibited high affinity in [3H]Oxo-M binding assays (Ki = 0.8 nM) and an 81% efficacy in stimulating phosphatidylinositol (PI) hydrolysis compared to carbachol. sci-hub.box

CompoundReceptor SubtypeAffinity (IC50/Ki)Functional Efficacy (% of Carbachol)Assay Type
WAY-132983M16.6 nM (IC50)65%Calcium Mobilization nih.gov
WAY-132983M249.8 nM (IC50)-cAMP Inhibition nih.gov
WAY-132983M323 nM (IC50)41%Calcium Mobilization nih.gov
WAY-132983M410.5 nM (IC50)100%cAMP Inhibition nih.gov
WAY-132983M5300 nM (IC50)18%Calcium Mobilization nih.gov
Compound 1a (Spirofuranone)Mixed0.8 nM (Ki)81%PI Hydrolysis sci-hub.box

Structure-activity relationship (SAR) studies have been crucial in optimizing the muscarinic activity of 1-azabicyclo[2.2.1]heptane derivatives. Research indicates that the exo-conformation of the azanorbornane core appears to be optimal for receptor interaction. mdpi.com The binding affinity and efficacy of these ligands are influenced by both the steric properties of substituents and the conformational energy of the molecule. nih.gov

A flexible model for receptor interaction has been proposed, suggesting that potent muscarinic agonism requires a combination of a coulombic interaction and two hydrogen-bonding interactions with the receptor. chimia.ch For a series of 1,2,4-thiadiazole (B1232254) derivatives, optimal agonist affinity was observed with a 3'-methyl substituent on the thiadiazole ring. nih.gov While smaller substituents (like hydrogen) maintained efficacy but had reduced affinity, larger groups led to a significant decrease in efficacy. nih.gov Similarly, in a series of spirofuranone analogues, increasing the size of an alkyl group on the furan (B31954) ring did not affect binding affinity but drastically reduced the intrinsic activity, a typical trend for muscarinic agonists. sci-hub.box This highlights the sensitivity of the receptor's active site to the size and nature of the substituents on the azabicyclic scaffold. sci-hub.box

The pharmacological characterization of 1-azabicyclo[2.2.1]heptane derivatives relies on a variety of in vitro assays. Radioligand binding assays are commonly employed to determine the affinity of these compounds for different mAChR subtypes. These assays measure the displacement of specific radiolabeled ligands, such as [3H]-N-methylscopolamine, [3H]oxotremorine-M, and [3H]pirenzepine, from receptor sites in preparations like rat cortical brain homogenates. nih.govcapes.gov.br

Functional efficacy, which determines whether a ligand acts as an agonist, partial agonist, or antagonist, is evaluated through cellular assays. One common method is the measurement of agonist-stimulated phosphatidylinositol (PI) hydrolysis, which is a downstream signaling event for Gq-coupled receptors like M1, M3, and M5. wikipedia.orgsci-hub.box For Gi-coupled receptors such as M2 and M4, functional activity can be assessed by measuring the inhibition of forskolin-induced cyclic AMP (cAMP) formation. nih.gov Calcium mobilization studies are also used to quantify the agonist response, particularly for Gq-coupled subtypes. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Studies of 2-Azabicyclo[2.2.1]heptane Analogues

While the 1-azabicyclo[2.2.1]heptane core is prominent in muscarinic ligand design, the isomeric 2-azabicyclo[2.2.1]heptane scaffold has been successfully exploited as a core structure for developing potent inhibitors of dipeptidyl peptidase-4 (DPP-4). mdpi.comnih.gov DPP-4 inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus. mdpi.com

The design of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors often involves molecular modeling to predict interactions with key residues in the enzyme's active site. mdpi.comnih.govdiva-portal.org A successful strategy has been to combine the bicyclic amino moiety with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. mdpi.comnih.gov This approach led to the development of neogliptin (compound 12a), a potent DPP-4 inhibitor with an IC50 value of 16.8 ± 2.2 nM. mdpi.comnih.govdiva-portal.org The rigid 2-azanorbornane scaffold is advantageous as it can reduce molecular flexibility, which may help prevent unwanted intramolecular cyclization that can lead to inactive compounds.

The synthesis of these inhibitors involves preparing key stereoisomeric intermediates, often starting from cyclopenta-1,3-diene and ethyl oxoacetate. mdpi.com Further modifications to the lead compound, neogliptin, have been explored by incorporating 1,2,4-oxadiazole (B8745197) substituents to probe the structure-activity relationship further and enhance potency. mdpi.comnih.gov

Stereochemistry plays a critical role in the potency and selectivity of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. The bicyclic core contains multiple stereocenters, and the specific arrangement of substituents significantly impacts the compound's ability to bind effectively to the DPP-4 active site. researchgate.net

Through the stereochemical refinement of oxadiazole derivatives of neogliptin, researchers were able to develop a more potent inhibitor, compound 9a. mdpi.comnih.gov This compound exhibited an IC50 of 4.3 nM, a nearly four-fold improvement in potency compared to the parent compound, neogliptin (IC50 = 16.8 nM). mdpi.comnih.gov Importantly, this enhanced potency was coupled with high selectivity, as compound 9a did not cause significant inhibition of the related enzymes DPP-8 and DPP-9. mdpi.comnih.gov This demonstrates that precise control over the stereochemistry of the bicyclic scaffold and its substituents is a powerful strategy for optimizing the pharmacological profile of these DPP-4 inhibitors. mdpi.com

CompoundDescriptionDPP-4 Inhibitory Potency (IC50)
Neogliptin (12a)Lead compound with 2-azabicyclo[2.2.1]heptane core16.8 ± 2.2 nM mdpi.comnih.govdiva-portal.org
Compound 9aStereochemically refined oxadiazole derivative of neogliptin4.3 nM mdpi.comnih.gov

Insufficient Data Available for (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Derivatives and α7 Nicotinic Acetylcholine Receptor Interaction

A thorough review of available scientific literature and data sources has revealed insufficient specific information to construct a detailed article on the pharmacological profile and receptor interaction mechanisms of this compound derivatives, focusing solely on their agonist and ligand activity at the α7 nicotinic acetylcholine receptor (nAChR) subtype.

Consequently, the requested article, with its detailed subsections on agonist and ligand activity at the α7 nAChR subtype and corresponding data tables, cannot be generated at this time due to the lack of specific and verifiable research findings for the specified compound. Further research and publication in this specific area would be necessary to provide the level of detail required by the prompt.

Applications in Advanced Medicinal Chemistry and Rational Drug Design

Design of Conformationally Restricted Bioisosteres for Pharmacological Targets

The concept of bioisosterism, where one part of a molecule is replaced with another that retains similar biological activity, is a cornerstone of rational drug design. The azabicyclo[2.2.1]heptane framework serves as an excellent C(sp3)-rich bioisostere for aromatic rings like benzene (B151609) and other saturated heterocycles such as piperidine. nih.gov Its inherent rigidity is a significant advantage, as it locks the molecule into a specific conformation, which can reduce the entropic penalty upon binding to a biological target. This pre-organization often leads to higher affinity for the target receptor or enzyme.

The fixed three-dimensional structure of the scaffold allows for the precise positioning of pharmacophoric elements, enabling a more accurate probe of the binding site topology. Unlike flexible chains or monocyclic rings that can adopt multiple conformations, the bicyclic system presents a stable and predictable geometry. This structural constraint is highly sought after in the design of potent and selective therapeutic agents. Saturated polycyclic scaffolds, including bicyclo[2.2.1]heptane, have been developed as bioisosteric replacements for para-substituted benzenes, leveraging similarities in bond angles and vector distances to mimic the substitution pattern of the aromatic ring. nih.gov

Table 1: Comparison of Azabicyclo[2.2.1]heptane as a Bioisostere
Scaffold FeatureAzabicyclo[2.2.1]heptaneBenzene (para-substituted)Piperidine
Conformation Rigid, lockedPlanar, rigidFlexible (chair/boat)
Geometry Three-dimensional (sp3-rich)Two-dimensional (sp2-rich)Three-dimensional (sp3-rich)
Key Advantage in Drug Design Reduces entropic penalty upon binding, precise vector positioning of substituents. Well-understood electronics and interactions (e.g., π-stacking).Common motif, basic nitrogen for salt formation.
Potential for Improvement Improves metabolic stability and aqueous solubility by replacing a flat aromatic ring. acs.orgCan be metabolically labile (e.g., oxidation).Flexibility can lead to lower binding affinity and off-target effects.

Scaffold Utility in the Development of Cholinergic Agents and Enzyme Inhibitors

The azabicyclo[2.2.1]heptane framework is a prominent scaffold in the development of ligands for cholinergic receptors, which are crucial in the central and peripheral nervous systems. theopenscholar.commdpi.com Derivatives of this scaffold have been developed as potent agonists and antagonists for both nicotinic and muscarinic acetylcholine (B1216132) receptors. google.com The constrained nature of the bicyclic system is key to achieving selectivity for different receptor subtypes.

One of the most well-known compounds containing a related core is Epibatidine (a 7-azabicyclo[2.2.1]heptane derivative), a potent nicotinic acetylcholine receptor (nAChR) agonist. le.ac.uk While its toxicity has limited its therapeutic use, it spurred extensive research into analogues with improved safety profiles. le.ac.uk The 1-azabicyclo[2.2.1]heptane core, specifically, has been used as a precursor in the synthesis of spirocyclic compounds that act as neuronal nAChR agonists, which are beneficial in treating neurological disorders. lookchem.com Furthermore, modifications of the scaffold have led to the generation of some of the most potent and efficacious muscarinic agonists known. researchgate.net

Table 2: Azabicyclo[2.2.1]heptane Derivatives as Cholinergic Agents
Derivative ClassTargetPharmacological ActionTherapeutic Potential
Epibatidine AnaloguesNicotinic Acetylcholine Receptors (nAChRs) le.ac.ukAgonist le.ac.ukAnalgesia, Cognitive Disorders google.comle.ac.uk
Spirocyclic IsoxazolinesNeuronal nAChRs lookchem.comAgonist lookchem.comNeurological Disorders lookchem.com
Triazole/Tetrazole DerivativesMuscarinic Acetylcholine Receptors (mAChRs) acs.orgAgonist/Antagonist acs.orgDisorders of the Cholinergic System mdpi.com
Quinuclidinol Analoguesα7 nAChRs nih.govAgonist nih.govCognitive Enhancement nih.gov

Development of Advanced Therapeutic Candidates Utilizing the Azabicyclo[2.2.1]heptane Framework

Building on its utility as a cholinergic agent scaffold, the azabicyclo[2.2.1]heptane framework has been integral to the development of advanced therapeutic candidates for a range of diseases. A primary focus has been on ligands for the α7 nicotinic acetylcholine receptor, a target implicated in cognitive processes. nih.govresearchgate.net Agonists of the α7 nAChR are being investigated for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. researchgate.net

The versatility of the scaffold extends beyond the central nervous system. For instance, the antiviral drug Ledipasvir, used to treat Hepatitis C, incorporates a 2-azabicyclo[2.2.1]heptan-3-yl moiety, demonstrating the framework's applicability in diverse therapeutic areas. nih.gov This highlights the scaffold's role not just as a bioisostere or pharmacophore for a single target class, but as a versatile building block for creating structurally novel and effective medicines. Researchers continue to explore this framework to generate new chemical entities with improved selectivity, potency, and pharmacokinetic properties for various therapeutic targets. researchgate.net

Table 3: Therapeutic Candidates Incorporating the Azabicyclo[2.2.1]heptane Core
Compound/Analogue ClassPrimary TargetDisease Indication
α7 nAChR Agonistsα7 Nicotinic Acetylcholine Receptor researchgate.netSchizophrenia, Cognitive Disorders researchgate.net
Epibatidine AnaloguesNeuronal Nicotinic Receptors google.comPain, Inflammation google.com
LedipasvirHCV NS5A protein nih.govHepatitis C Virus (HCV) Infection nih.gov
Muscarinic Receptor LigandsMuscarinic Acetylcholine Receptors acs.orgNeurological and Mental Disorders google.com

Role as a Chiral Building Block in Complex Natural Product and Drug Analogue Synthesis

The specific stereoisomer, (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol, is a chiral molecule, and its enantiomerically pure form is a valuable starting material, or "chiral building block," in asymmetric synthesis. achemblock.comresearchgate.net The use of such chiral synthons is crucial for producing stereochemically pure drugs, where often only one enantiomer is active and the other may be inactive or even cause adverse effects.

The 2-azabicyclo[2.2.1]heptane scaffold can be readily prepared in an enantiomerically pure form through methods like the stereoselective aza-Diels-Alder reaction. researchgate.net This provides access to a versatile platform for synthesizing complex molecules. For example, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a key intermediate used in the synthesis of peptide derivatives and other complex pharmaceutical compounds. chemimpex.comsigmaaldrich.com By incorporating this rigid, bicyclic amino acid mimic into peptides, chemists can constrain their conformation, which can lead to improved metabolic stability and receptor affinity. This strategy is vital in transforming flexible, and often unstable, natural peptides into viable drug candidates.

Table 4: Applications of Azabicyclo[2.2.1]heptane as a Chiral Building Block
Chiral PrecursorSynthetic ApplicationResulting Molecular Class
This compound achemblock.comAsymmetric synthesis of drug analoguesChirally pure complex molecules
Enantiopure 2-Azabicyclo[2.2.1]heptane researchgate.netAza-Diels-Alder reaction products researchgate.netBiologically active compounds, chiral ligands researchgate.net
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid chemimpex.comsigmaaldrich.comPeptide synthesis chemimpex.comConformationally restricted peptide mimetics
2-Azabicyclo[2.2.1]hept-5-enesSynthesis of Epibatidine analogues Novel nAChR ligands with defined stereochemistry

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Targets for (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Derivatives

The inherent structural rigidity of the 1-azabicyclo[2.2.1]heptane core, as found in this compound, makes it an ideal building block for creating derivatives that target a diverse range of receptors and enzymes with high specificity. Researchers are actively incorporating this scaffold into molecules aimed at several novel and established therapeutic targets.

Key areas of investigation include:

Neurodegenerative Diseases : Derivatives are being explored as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease and cognitive dysfunction. le.ac.uk The constrained nature of the scaffold allows for the design of analogues that can selectively interact with specific nAChR subtypes.

Metabolic Diseases : A significant application has been in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov For example, neogliptin, which features a 2-azabicyclo[2.2.1]heptane core, was designed to have pharmacophore parameters similar to existing drugs and has demonstrated high potency. nih.gov

Inflammation and Pain : The scaffold is being used to develop antagonists for the P2Y14 receptor, a target for treating inflammatory conditions like asthma and chronic pain. nih.gov Stereochemically pure derivatives have shown high affinity and in vivo activity in preclinical models. nih.gov

Infectious Diseases : Certain derivatives have shown potential as antimicrobial agents. Specifically, molecules combining the azabicyclo[2.2.1]heptane core with aryl sulfonamide groups have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing inhibitory concentrations (IC₅₀) as low as 6.25 µM.

Table 1: Therapeutic Targets for this compound Derivatives
Therapeutic AreaBiological TargetPotential ApplicationReference
Neurodegenerative DisordersNicotinic Acetylcholine Receptors (nAChRs)Alzheimer's Disease, Analgesia
Metabolic DiseasesDipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes nih.gov
Inflammation & PainP2Y14 ReceptorAsthma, Chronic Pain nih.gov
Infectious DiseasesBacterial Enzymes/ProteinsMRSA Infections
Neurological DisordersMuscarinic ReceptorsAlzheimer's Disease, Schizophrenia lookchem.combindingdb.org

Integration of High-Throughput Screening and Advanced Computational Methods for Lead Optimization

The drug discovery process for derivatives of this compound is being significantly accelerated by the synergy between high-throughput screening (HTS) and advanced computational techniques. nih.govresearchgate.net These methods allow for the rapid evaluation of vast chemical libraries and the rational design of molecules with improved potency and selectivity. nih.gov

Computational strategies are integral to the optimization process:

Virtual High-Throughput Screening (VHTS) : This approach involves screening large databases of virtual compounds against a biological target's three-dimensional structure. beilstein-journals.org It helps prioritize which derivatives of the azabicyclo[2.2.1]heptane scaffold are most likely to be active, thereby reducing the time and cost associated with laboratory screening. beilstein-journals.orgscispace.com

Pharmacophore Modeling : By identifying the essential spatial arrangement of functional groups required for biological activity, pharmacophore models guide the design of new derivatives. nih.gov This was a key strategy in the development of the DPP-4 inhibitor neogliptin, ensuring its structural features aligned with known active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These predictive models are used to estimate the potency of novel azabicyclo[2.2.1]heptane derivatives before their synthesis, focusing resources on the most promising candidates. nih.gov

Molecular Docking : This technique simulates the binding of a ligand to its target receptor or enzyme, providing insights into the molecular interactions that govern affinity. nih.govbeilstein-journals.org It is crucial for understanding how subtle modifications to the azabicyclo[2.2.1]heptane scaffold can impact target binding. beilstein-journals.org

Table 2: Computational Methods in Lead Optimization
MethodApplication for Azabicyclo[2.2.1]heptane DerivativesReference
Virtual High-Throughput Screening (VHTS)Rapidly screens large virtual libraries to identify promising lead candidates. beilstein-journals.orgscispace.com
Pharmacophore ModelingDefines the key 3D structural features necessary for biological activity to guide rational drug design. nih.gov
QSARPredicts the biological activity of new derivatives based on their physicochemical properties. nih.govnih.gov
Molecular DockingSimulates and predicts the binding orientation and affinity of derivatives to their biological targets. beilstein-journals.org

Advancements in Asymmetric Synthetic Strategies for Enantiopure Bridged Azabicyclic Alcohols

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of efficient asymmetric synthetic methods to produce enantiomerically pure compounds is a critical area of research. rsc.org

Several advanced strategies are being employed and refined:

Diels-Alder Reactions : The intermolecular Diels-Alder reaction is a foundational method for constructing the azabicyclo[2.2.1]heptane skeleton. Using chiral auxiliaries or catalysts in these reactions allows for stereocontrol, leading to the desired enantiopure products. researchgate.net

Catalytic Ring-Opening of meso-Epoxides : A significant advancement involves the desymmetrization of meso-epoxides using chiral Brønsted acids. researchgate.net This catalytic ring-opening provides access to highly functionalized and enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivatives in high yields and with excellent enantioselectivities. researchgate.net

1,3-Dipolar Cycloaddition : Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with chiral (Z)-alkenes is another powerful technique. acs.org This method allows for the construction of the core pyrrolidine (B122466) ring of the bicyclic system with controlled stereochemistry. researchgate.netacs.org

Enzymatic Strategies : Biocatalysis is emerging as an environmentally friendly and highly selective alternative for asymmetric synthesis. Enzymes can be used for stereoselective reactions with prochiral compounds or in kinetic resolutions to separate enantiomers, offering a pathway to optically pure chiral building blocks. rsc.org

Synthesis from Chiral Precursors : Enantiopure azabicyclo[2.2.1]heptane derivatives can be constructed through multi-step sequences starting from readily available chiral materials, such as trans-4-hydroxy-L-proline. rsc.orgunirioja.es

Development of Structure-Guided Drug Discovery Programs Focused on the Azabicyclo[2.2.1]heptane Scaffold

Structure-guided drug discovery leverages detailed three-dimensional structural information of a target protein to design potent and selective inhibitors. The azabicyclo[2.2.1]heptane scaffold is exceptionally well-suited for this approach due to its rigid and conformationally constrained nature.

The rigidity of the scaffold provides several key advantages in drug design:

Reduced Entropic Penalty : Because the scaffold is pre-organized in a specific conformation, there is a lower entropic cost upon binding to a biological target. This can translate into higher binding affinity.

Precise Vectorial Display of Substituents : The fixed three-dimensional arrangement of the bicyclic system allows for the precise and predictable positioning of functional groups. This enables medicinal chemists to systematically probe the binding pocket of a target receptor or enzyme to optimize interactions and enhance selectivity.

Exploration of 3D Chemical Space : In an era where many drug discovery programs are dominated by "flat" aromatic molecules, scaffolds like azabicyclo[2.2.1]heptane provide access to three-dimensional structures. This facilitates novel interactions with biological targets and can lead to improved pharmacological properties. publish.csiro.au

Structure-guided programs often involve an iterative cycle of X-ray crystallography or NMR spectroscopy to determine the co-crystal structure of a derivative bound to its target. This information then guides the design of the next generation of compounds with improved binding characteristics, steadily advancing towards a clinical candidate.

Q & A

Q. Table 1: Structurally Similar Compounds and Key Features

Compound NameKey DifferencesBiological Activity TrendsReference
2-Azabicyclo[2.2.1]heptan-3-oneLacks hydroxyl groupReduced CNS activity
3-Benzyl-6-phenyl-3-azabicyclo[3.1.1]heptan-6-olAromatic substituentsEnhanced receptor selectivity
(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-olAltered stereochemistryDistinct pharmacokinetic profile

Advanced: What strategies are effective for chiral resolution of racemic mixtures during synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru-based Shvo catalyst) to invert stereochemistry in situ .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for selective esterification of undesired enantiomers .
  • Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .

Basic: What analytical techniques are critical for characterizing degradation products under varying pH conditions?

Methodological Answer:

  • Stability-Indicating HPLC : Develop gradient methods (e.g., C18 column, 0.1% TFA in water/acetonitrile) to separate degradation products .
  • Mass Spectrometry (HRMS) : Identify fragment ions (e.g., m/z 112.0763 for hydroxylated byproducts) using Q-TOF systems .
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then quantify degradation via peak area normalization .

Advanced: How to design computational models for predicting the environmental fate of this compound?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate log Pow and biodegradation potential based on bicyclic amine structure .
  • Molecular Dynamics Simulations : Simulate aqueous solubility using AMBER force fields, accounting for hydrogen-bonding capacity of the hydroxyl group .
  • Ecotoxicity Profiling : Cross-reference with EPA DSSTox data (DTXSID50610077) to predict bioaccumulation in aquatic organisms .

Advanced: What experimental approaches address discrepancies in receptor binding affinity data across studies?

Methodological Answer:

  • Orthogonal Binding Assays : Compare results from radioligand displacement (e.g., [<sup>3</sup>H]-LY341495 for mGluR2) versus fluorescence polarization .
  • Allosteric Modulator Screening : Test the compound in presence of endogenous ligands (e.g., glutamate) to identify context-dependent activity .
  • Cryo-EM Structural Analysis : Resolve ligand-receptor complexes to validate binding poses inferred from docking studies .

Basic: How to ensure compound stability during long-term storage for pharmacological studies?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Stability Monitoring : Perform periodic RP-HPLC checks (e.g., every 6 months) to detect hydrolytic byproducts .
  • Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to enhance shelf life .

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